molecular formula C8H16O4 B14183481 acetic acid;[(2R,3S)-3-propyloxiran-2-yl]methanol CAS No. 865693-43-2

acetic acid;[(2R,3S)-3-propyloxiran-2-yl]methanol

Katalognummer: B14183481
CAS-Nummer: 865693-43-2
Molekulargewicht: 176.21 g/mol
InChI-Schlüssel: KNFLCYGJRZOOPE-RIHPBJNCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid;[(2R,3S)-3-propyloxiran-2-yl]methanol is a chemical compound that combines the properties of acetic acid and a specific epoxide derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;[(2R,3S)-3-propyloxiran-2-yl]methanol typically involves the reaction of acetic acid with [(2R,3S)-3-propyloxiran-2-yl]methanol under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as purification and distillation to isolate the final product. The use of advanced catalytic systems can enhance the efficiency and selectivity of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid;[(2R,3S)-3-propyloxiran-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Acetic acid;[(2R,3S)-3-propyloxiran-2-yl]methanol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of acetic acid;[(2R,3S)-3-propyloxiran-2-yl]methanol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through pathways involving the modification of functional groups and the formation of new chemical bonds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other epoxide derivatives and acetic acid esters. Examples are:

  • [(2R,3S)-3-propyloxiran-2-yl]methanol
  • Acetic acid esters with different alcohols

Uniqueness

The uniqueness of acetic acid;[(2R,3S)-3-propyloxiran-2-yl]methanol lies in its specific structural configuration and the combination of functional groups. This makes it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

865693-43-2

Molekularformel

C8H16O4

Molekulargewicht

176.21 g/mol

IUPAC-Name

acetic acid;[(2R,3S)-3-propyloxiran-2-yl]methanol

InChI

InChI=1S/C6H12O2.C2H4O2/c1-2-3-5-6(4-7)8-5;1-2(3)4/h5-7H,2-4H2,1H3;1H3,(H,3,4)/t5-,6+;/m0./s1

InChI-Schlüssel

KNFLCYGJRZOOPE-RIHPBJNCSA-N

Isomerische SMILES

CCC[C@H]1[C@H](O1)CO.CC(=O)O

Kanonische SMILES

CCCC1C(O1)CO.CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.